N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . It’s a research product and not intended for human or veterinary use. The molecular formula is C22H18N4O3S and the molecular weight is 418.47.
Synthesis Analysis
The synthesis of this compound has been described in the literature . The yield was reported to be 58%, and the compound was characterized using 1H NMR and 13C NMR .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The compound has been investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Physical And Chemical Properties Analysis
The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Mechanism of Action
Target of Action
The primary targets of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide Similar compounds with a benzothiazole core have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The specific mode of action of This compound Benzothiazole derivatives have been shown to exhibit antibacterial activity, suggesting that they may interact with bacterial cells in a way that inhibits their growth or survival .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been reported to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been reported to exhibit antibacterial activity, suggesting that they may have a detrimental effect on bacterial cells .
Advantages and Limitations for Lab Experiments
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be highly selective for protein kinases and does not inhibit other enzymes. However, this compound has some limitations. It has poor solubility in aqueous solutions, which can limit its use in cell-based assays. It also has a short half-life in vivo, which can limit its use in animal studies.
Future Directions
There are several future directions for the study of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide. One direction is to study its potential as a therapeutic agent for cancer treatment. Another direction is to study its potential as an anti-inflammatory agent. Further studies are also needed to optimize the synthesis method of this compound and improve its solubility and stability in aqueous solutions. Overall, this compound has shown great potential as a small molecule inhibitor for scientific research applications.
Synthesis Methods
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide has been synthesized using various methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the reaction of 4,5-dimethyl-2-nitrobenzenethiol and 3-chloromethylpyridine hydrochloride in the presence of a base and a catalyst. The multi-step synthesis method involves the reaction of 4,5-dimethyl-2-nitrobenzenethiol with 2-bromoacetophenone to form 4,5-dimethyl-2-nitro-N-(2-oxo-2-phenylethyl)benzenesulfonamide, which is then reacted with 3-chloromethylpyridine hydrochloride in the presence of a base and a catalyst to form this compound.
Scientific Research Applications
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide has been studied extensively for its potential in scientific research applications. It has been shown to inhibit the activity of protein kinases, which play a crucial role in various cellular processes, including cell growth, division, and differentiation. This compound has been used to study the role of protein kinases in cancer cells, and it has shown potential as a therapeutic agent for cancer treatment.
Safety and Hazards
The compound is not intended for human or veterinary use. It’s important to handle it with appropriate safety measures.
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14-9-10-19-20(15(14)2)24-22(30-19)25(13-16-6-5-11-23-12-16)21(27)17-7-3-4-8-18(17)26(28)29/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFSYMNZLUNXEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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